1-(ethoxymethyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)-1H-imidazol-2-amine is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by an ethoxymethyl group attached to the nitrogen atom at the first position and an amine group at the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole products.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or THF; low to moderate temperatures.
Substitution: Alkyl halides, amines, thiols; polar aprotic solvents; room temperature to elevated temperatures.
Major Products:
- Oxidation products include imidazole N-oxides.
- Reduction products include imidazole derivatives with reduced functional groups.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized imidazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has shown that derivatives of 1-(ethoxymethyl)-1H-imidazol-2-amine exhibit antiviral and antimicrobial activities, making them potential candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
1-(Ethoxymethyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives to highlight its uniqueness:
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound has a bromine atom at the second position, which can significantly alter its reactivity and applications.
1-Methylimidazole: Lacks the ethoxymethyl group, resulting in different chemical properties and uses.
1-(Hydroxymethyl)-1H-imidazole: The hydroxymethyl group provides different reactivity compared to the ethoxymethyl group, affecting its applications in synthesis and biological activity.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(ethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3,(H2,7,8) |
InChI Key |
SKQFACFQZZRSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.